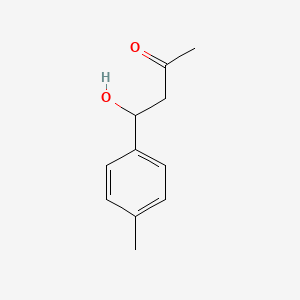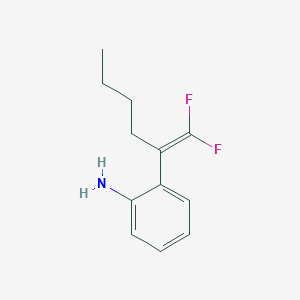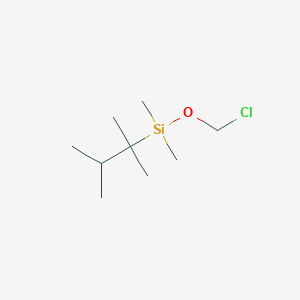![molecular formula C11H8Cl2N2S B14286570 Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- CAS No. 138918-24-8](/img/structure/B14286570.png)
Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a phenylmethylthio group at position 5. Pyrimidines are known for their wide range of biological activities and are found in many natural products, including DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4,6-dichloropyrimidine involves several steps. One method includes feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, followed by stirring and heating. Diethyl malonate is then added dropwise, and the mixture is refluxed and maintained at a specific temperature. After recovering the absolute ethyl alcohol, hydrochloric aqueous solution is added until the pH of the reaction liquid is between 2 and 6. The mixture is then cooled, centrifuged, and dried to obtain 4,6-dihydroxypyrimidine. This intermediate is then chlorinated using dichloroethane and a chlorination catalyst, followed by the addition of thionyl chloride to yield 4,6-dichloropyrimidine .
Industrial Production Methods: The industrial production of 4,6-dichloropyrimidine follows similar steps but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The final product is typically crystallized and dried to meet international quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include organolithium reagents, thionyl chloride, and various nucleophiles such as N-methylpiperazine. The reactions are typically carried out under controlled conditions, such as low temperatures and anhydrous environments, to ensure regioselectivity and high yields .
Major Products: The major products formed from these reactions include substituted pyrimidines with various functional groups, depending on the reagents used. For example, the reaction with organolithium reagents can introduce hydrophobic side chains, enhancing the compound’s binding affinity with biological targets .
Applications De Recherche Scientifique
Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- has a wide range of scientific research applications. It is used in the synthesis of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
In biology, it is used to study the mechanisms of enzyme inhibition and receptor binding. In the industry, it is employed in the development of agrochemicals and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other substituted pyrimidines, such as 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine. These compounds share structural similarities but differ in their substituents and reactivity .
Uniqueness: Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethylthio group enhances its hydrophobicity and binding affinity with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
| 138918-24-8 | |
Formule moléculaire |
C11H8Cl2N2S |
Poids moléculaire |
271.2 g/mol |
Nom IUPAC |
5-benzylsulfanyl-4,6-dichloropyrimidine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-10-9(11(13)15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clé InChI |
WVVQZCOWKGVKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(N=CN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)



![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)


![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
